3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione
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Overview
Description
3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione is a complex organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.254 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring fused with a cyclopentane ring and two oxo groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxo groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including anticancer and antiviral properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione include other piperidine derivatives and cyclopentane-fused compounds. Examples include:
- 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}pyrrolidine-2,6-dione
- 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}azepane-2,6-dione
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-9-5-4-8(10(16)13-9)14-11(17)6-2-1-3-7(6)12(14)18/h6-8H,1-5H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQADIAPCRULXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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